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Lactitol monohydrate - 81025-04-9

Lactitol monohydrate

Catalog Number: EVT-333709
CAS Number: 81025-04-9
Molecular Formula: C12H26O12
Molecular Weight: 362.33 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lactitol monohydrate is a crystalline sugar alcohol derived from lactose. [, , ] It is classified as a disaccharide alcohol due to its two sugar units linked by an ether bond. [] In scientific research, lactitol monohydrate serves as a model compound for studying:

  • Crystallization processes: due to its ability to form different crystal structures. [, , ]
  • Sugar substitute properties: owing to its sweetness and low caloric value. []
  • Water sorption mechanisms: because of its hygroscopic nature. []

Lactitol

Compound Description: Lactitol is a disaccharide sugar alcohol derived from lactose. It is a white, crystalline powder with approximately 40% the sweetness of sucrose. Lactitol is poorly absorbed in the small intestine and undergoes fermentation by colonic bacteria, producing short-chain fatty acids (SCFAs). []

Relevance: Lactitol is the anhydrous form of Lactitol monohydrate. Drying Lactitol monohydrate can remove the crystal water and convert it into anhydrous Lactitol. The anhydrous form has a distinct melting point of 120°C and a melting enthalpy of 102 J g-1. []

Saccharose

Compound Description: Saccharose, commonly known as table sugar, is a disaccharide composed of glucose and fructose. It is a highly digestible carbohydrate that provides a rapid source of energy. []

Relevance: Saccharose serves as a comparison to Lactitol monohydrate in dietary studies. Research shows that Lactitol monohydrate has a lower energy contribution compared to Saccharose due to its impact on digestion and potentially lower metabolizable energy utilization. []

Short-chain fatty acids (SCFAs)

Compound Description: Short-chain fatty acids (SCFAs) are fatty acids with fewer than six carbon atoms. Common examples include acetate, propionate, and butyrate. They are produced through the fermentation of dietary fiber by gut bacteria and play significant roles in colonic health and energy metabolism. []

Relevance: Lactitol monohydrate, similar to Lactitol, is not readily absorbed in the small intestine. Instead, it undergoes fermentation in the colon, leading to the production of SCFAs. These SCFAs contribute to the osmotic effect of Lactitol, drawing water into the colon, and influencing stool volume and consistency. []

Source

Lactitol is synthesized from lactose, which is obtained from milk. The production process typically involves the hydrogenation of lactose using catalysts such as Raney nickel under high-pressure conditions. This reaction converts lactose into lactitol, which can then crystallize into its monohydrate form through controlled cooling and seeding processes .

Classification

Lactitol monohydrate falls under the category of sugar alcohols, which are polyols characterized by their sweet taste and lower caloric content compared to traditional sugars. It is classified as a non-cariogenic sweetener, meaning it does not contribute to tooth decay, and is often used in sugar-free and low-calorie products .

Synthesis Analysis

Methods

The synthesis of lactitol monohydrate involves several key steps:

  1. Hydrogenation of Lactose: Lactose is dissolved in water and subjected to hydrogenation at elevated temperatures (around 100 °C) under a hydrogen atmosphere, typically at 40 atmospheres pressure. A catalyst, such as Raney nickel, is employed to facilitate the reaction .
  2. Crystallization: After hydrogenation, the resulting lactitol solution (usually 70-85% concentration) is cooled and seeded with lactitol monohydrate crystals to promote crystallization. The optimal crystallization temperature ranges from 40 °C to 50 °C .
  3. Recovery: The crystallized lactitol monohydrate is separated from the mother liquor using centrifugation and subsequently dried .

Technical Details

The crystallization process can be optimized by adjusting the concentration of lactitol in the solution and controlling the cooling rates. For example, increasing the concentration from 70% to 80% can enhance the yield of crystallization .

Molecular Structure Analysis

Structure

Lactitol monohydrate has a molecular formula of C₁₂H₂₄O₁₁·H₂O, indicating that each molecule of lactitol is associated with one water molecule in its crystalline form.

Data

  • Crystal System: Rhombic
  • Unit Cell Composition: Contains four lactitol molecules and four water molecules.
  • Melting Point: Approximately 121-123 °C.
  • Density: The calculated density of lactitol monohydrate crystals is about 1.445 g/cm³ .
Chemical Reactions Analysis

Reactions

Lactitol monohydrate undergoes various chemical reactions typical of sugar alcohols. One significant reaction is its fermentation by gut bacteria, which can lead to the production of short-chain fatty acids beneficial for gut health.

Technical Details

Mechanism of Action

Process

Lactitol functions primarily as a sweetener but also has prebiotic properties. It resists digestion in the upper gastrointestinal tract and reaches the colon intact, where it can be fermented by beneficial bacteria.

Data

Studies indicate that lactitol can stimulate the growth of beneficial gut microbiota while producing minimal gas compared to other fermentable fibers. This property makes it suitable for use in functional foods aimed at promoting digestive health .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Soluble in water; solubility varies with temperature.
  • Moisture Content: Typically around 5.8% by weight.

Chemical Properties

  • pH Level: Neutral (approximately 7).
  • Stability: Stable under normal storage conditions but may degrade under extreme heat or prolonged exposure to moisture.

Relevant analyses show that lactitol monohydrate retains its sweetness profile over a range of pH levels, making it versatile for various applications in food science .

Applications

Lactitol monohydrate has several scientific and industrial applications:

  • Food Industry: Used as a low-calorie sweetener in sugar-free products such as candies, chocolates, and baked goods.
  • Pharmaceuticals: Employed as an excipient in drug formulations due to its stability and non-cariogenic properties.
  • Nutritional Supplements: Acts as a prebiotic agent that supports gut health by promoting beneficial bacterial growth.
Chemical Structure and Physicochemical Properties of Lactitol Monohydrate

Molecular Composition and Crystalline Configuration

Lactitol monohydrate (C₁₂H₂₄O₁₁·H₂O) is a disaccharide polyol derived from the catalytic hydrogenation of lactose. Its molecular weight is 362.33 g/mol, with the water molecule contributing 18.02 g/mol to the structure [2] [4]. The compound consists of a β-D-galactopyranosyl unit linked via a glycosidic bond to D-glucitol (sorbitol), forming a sugar alcohol with multiple hydroxyl groups. This configuration enables extensive hydrogen bonding, which stabilizes its crystalline lattice [5] [8].

X-ray diffraction studies confirm a monoclinic crystalline system with space group P2₁. The unit cell parameters are a = 12.47 Å, b = 4.85 Å, c = 10.96 Å, and β = 106.6°. The water molecule occupies a specific site within this lattice, forming hydrogen bonds with O4 and O6 atoms of the glucitol moiety, contributing to structural rigidity [3] [6].

Table 1: Molecular Attributes of Lactitol Monohydrate

PropertyValue
Chemical FormulaC₁₂H₂₄O₁₁·H₂O
Molecular Weight362.33 g/mol
Crystal SystemMonoclinic
Space GroupP2₁
Hydrogen Bond Donors9
Hydrogen Bond Acceptors11

Hydration States: Monohydrate vs. Anhydrous/Dihydrate Forms

Lactitol exhibits polymorphism, crystallizing as anhydrous (A2), monohydrate (M1), dihydrate (D), or trihydrate (T) forms. The monohydrate is the most technologically significant due to its superior stability. Key distinctions include:

  • Stability: Monohydrate remains stable below 50°C, while anhydrous forms rapidly absorb moisture under high humidity. Dihydrate converts to monohydrate at 30–50°C through dehydration [3] [8].
  • Melting Behavior: Monohydrate melts at 95–100°C, whereas dihydrate melts at 70–75°C with prior dehydration. Anhydrous lactitol melts at 146°C but is hygroscopic and impractical for food applications [6] [8].
  • Density: The monohydrate has a higher density (1.53 g/cm³) than the dihydrate (1.47 g/cm³) due to tighter molecular packing [3].

Table 2: Hydration State Comparison

PropertyMonohydrateAnhydrousDihydrate
Melting Point95–100°C146°C70–75°C (dehydrates first)
StabilityHigh (≤50°C)Low (hygroscopic)Medium (converts at >30°C)
Water Content5.0% w/w0%9.9% w/w

Thermal Stability and Phase Transition Behavior

Differential scanning calorimetry (DSC) reveals that lactitol monohydrate undergoes an endothermic melting transition at 94–100°C, followed by decomposition above 140°C [6] [7]. The phase transition involves two steps:

  • Dehydration: Loss of the water molecule at 90–100°C, visible as a small endothermic shoulder preceding the main melt peak.
  • Melting: The anhydrous lactitol melts sharply at 120–121°C but immediately decomposes, releasing volatile byproducts [6].

Thermogravimetric analysis (TGA) shows 5.0% weight loss at 100°C, aligning with monohydrate dehydration. Crucially, grinding or drying samples minimally affects melting behavior, confirming crystalline integrity under standard processing conditions [6] [8].

Solubility Profiles in Aqueous and Organic Solvents

Lactitol monohydrate is highly soluble in water (377 mg/mL at 25°C) due to extensive hydrogen bonding with polar solvents. This solubility increases with temperature, reaching 1,250 mg/mL at 80°C [2] [4]. In organic solvents, its solubility varies significantly:

  • DMSO: 198.71 mM (72 mg/mL) [1]
  • Methanol/Ethanol: <5 mg/mL (practically insoluble) [3]
  • Acetone, Ether, Chloroform: Insoluble [8]

The compound follows a logP value of -5.5, indicating extreme hydrophilicity and negligible lipid solubility. This property precludes its use in lipid-based delivery systems but favors aqueous applications like syrups or solutions [2].

Table 3: Solubility Profile (25°C)

SolventSolubilityNotes
Water377 mg/mLClear, colorless solution
DMSO72 mg/mL198.71 mM concentration
Methanol<5 mg/mLSlightly soluble
Ethanol<1 mg/mLInsoluble

Hygroscopicity and Moisture Interaction Mechanisms

Lactitol monohydrate exhibits low hygroscopicity below 60% relative humidity (RH) due to its saturated crystalline lattice. Above 60% RH, it absorbs moisture progressively, reaching deliquescence at 85% RH. This behavior stems from water adsorption at crystal defects, followed by surface dissolution [3] [8].

Critical RH studies show:

  • Monohydrate Stability: Maintains crystal water at 10–60% RH (25°C).
  • Hydration Shift: Converts to dihydrate at >75% RH, gaining 4.9% mass from additional water.
  • Anhydrous Form: Absorbs 5.0% water at 40% RH to convert to monohydrate [8].

The monohydrate’s moisture sorption isotherm is Type III (BET classification), typical of crystalline sugars. This property ensures stability during storage but necessitates humidity-controlled packaging for long-term use [8].

Table 4: Hygroscopicity Profile

Relative Humidity (RH)Mass ChangePhase Behavior
<60%NoneStable monohydrate
60–75%+1.5%Surface moisture adsorption
>75%+4.9%Converts to dihydrate

Concluding Remarks

Lactitol monohydrate’s physicochemical properties—defined by its crystalline hydration, thermal resilience, and hydrophilicity—make it ideal for food and pharmaceutical applications. Its stability hinges on controlled humidity, while its solubility and low hygroscopicity enable versatile formulation designs. Understanding these attributes is crucial for exploiting its functionality as a sucrose substitute or excipient.

Properties

CAS Number

81025-04-9

Product Name

Lactitol monohydrate

IUPAC Name

(2S,3R,4R,5R)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,5,6-pentol;hydrate

Molecular Formula

C12H26O12

Molecular Weight

362.33 g/mol

InChI

InChI=1S/C12H24O11.H2O/c13-1-4(16)7(18)11(5(17)2-14)23-12-10(21)9(20)8(19)6(3-15)22-12;/h4-21H,1-3H2;1H2/t4-,5+,6+,7+,8-,9-,10+,11+,12-;/m0./s1

InChI Key

LXMBXZRLTPSWCR-XBLONOLSSA-N

SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O

Synonyms

4-O-beta-D-galactopyranosyl-D-glucitol
Emportal
Importal
lactitol
Neda Lactiv Importal
Oponaf

Canonical SMILES

C(C1C(C(C(C(O1)OC(C(CO)O)C(C(CO)O)O)O)O)O)O.O

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](CO)O)O)O)O)O)O.O

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